molecular formula C15H8Cl2N4O3S B2382293 N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide CAS No. 391226-88-3

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide

Cat. No.: B2382293
CAS No.: 391226-88-3
M. Wt: 395.21
InChI Key: ZJYOEAAHJNVDRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide is a heterocyclic compound comprising a 1,3,4-thiadiazole core substituted at the 5-position with a 2,4-dichlorophenyl group and at the 2-position with a 4-nitrobenzamide moiety. The thiadiazole ring system is known for its electron-deficient nature, which facilitates interactions with biological targets, while the dichlorophenyl and nitro groups enhance lipophilicity and electrophilicity, respectively.

Thiadiazole-2-amine synthesis: Reacting hydrazinecarbothioamides with sodium hydroxide to form 1,3,4-thiadiazole rings .

Acylation: Coupling 5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine with 4-nitrobenzoyl chloride in a polar solvent (e.g., pyridine or DMF) under reflux .

Properties

IUPAC Name

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2N4O3S/c16-9-3-6-11(12(17)7-9)14-19-20-15(25-14)18-13(22)8-1-4-10(5-2-8)21(23)24/h1-7H,(H,18,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYOEAAHJNVDRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-dichlorophenyl hydrazine with carbon disulfide, followed by the addition of a nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of solvents and reagents would be carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of corresponding amine derivatives.

    Reduction: Formation of reduced thiadiazole derivatives.

    Substitution: Formation of substituted thiadiazole derivatives with various functional groups.

Scientific Research Applications

Antifungal Activity

Research indicates that N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide exhibits significant antifungal properties. Its mechanism of action may involve the inhibition of specific enzymes or receptors critical for fungal metabolism. This compound has shown promise in vitro against various fungal strains, making it a candidate for further development as an antifungal agent.

Antibacterial Properties

The compound also demonstrates antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have evaluated its efficacy using standardized methods such as the disc diffusion and broth microdilution techniques. The results indicate that this compound can inhibit bacterial growth effectively, suggesting potential applications in treating bacterial infections .

Anticancer Potential

The anticancer properties of this compound have been explored in various studies. It has shown activity against human cancer cell lines, including breast cancer (MCF7) and other types of malignancies. The compound's ability to induce apoptosis in cancer cells is attributed to its interaction with cellular pathways involved in cell survival and proliferation .

Synthesis and Structural Characterization

The synthesis of this compound involves several key steps:

  • Formation of Thiadiazole Ring : The initial step typically involves the reaction of appropriate hydrazine derivatives with carbon disulfide to form the thiadiazole framework.
  • Substitution Reactions : Subsequent reactions introduce the 2,4-dichlorophenyl group and the nitrobenzamide moiety through electrophilic aromatic substitution or nucleophilic addition methods.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

The molecular structure has been characterized using spectroscopic techniques such as NMR and IR spectroscopy. These methods confirm the presence of the thiadiazole ring and substituents critical for its biological activity .

Summary of Applications

Application TypeDescriptionEvidence
AntifungalEffective against several fungal strainsIn vitro studies
AntibacterialActive against Gram-positive and Gram-negative bacteriaDisc diffusion tests
AnticancerInduces apoptosis in various human cancer cell linesMCF7 cell line studies

Mechanism of Action

The mechanism of action of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituents on Thiadiazole Benzamide Substituents Molecular Weight Key Biological Activity References
Target Compound 5-(2,4-Dichlorophenyl) 4-Nitro ~395.25 (calc.) Not explicitly reported; inferred insecticidal/antifungal
N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluoro-benzamide 5-(2,4-Dichlorophenyl) 2,6-Difluoro 429.22 Insect growth regulation (chitin synthesis inhibition)
4-Nitro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide 5-(4-Methylphenyl) 4-Nitro 340.36 Antifungal (activity at 100 µg/mL)
N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide 5-(2,4-Dichlorophenyl) 3-Methyl 364.25 Not explicitly reported
N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives 5-(4-Methoxyphenyl) Variable (e.g., H, Cl, Br) ~300–400 Antifungal (variable efficacy)

Key Observations:

Electron-Withdrawing vs.

Biological Activity Trends :

  • Insecticidal Activity : Compounds with dichlorophenyl groups (e.g., ) exhibit insect growth regulation via chitin synthesis inhibition. The target compound’s nitro group may further modulate this activity .
  • Antifungal Activity : Methoxyphenyl-substituted derivatives () show moderate antifungal activity, suggesting that polar substituents (e.g., nitro) could enhance efficacy against fungal pathogens .

Structural and Crystallographic Insights

Table 2: Crystallographic Data for Selected Compounds

Compound Dihedral Angles (Thiadiazole vs. Aromatic Rings) Hydrogen Bonding Crystal System References
Target Compound (Inferred) ~25–50° (based on analogs) Intramolecular N–H⋯O; intermolecular N–H⋯O dimers Monoclinic (P21/c)
N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluoro-benzamide 24.94° (dichlorophenyl), 48.11° (difluorophenyl) Centrosymmetric dimers via N–H⋯O Monoclinic (P21/c)
  • Hydrogen Bonding : Intramolecular N–H⋯O bonds stabilize planar conformations, while intermolecular bonds (e.g., N–H⋯O dimers) influence packing and melting points .

Biological Activity

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C15H11Cl2N3O2S with a molecular weight of 380.24844 g/mol. The compound features a thiadiazole ring substituted with a 2,4-dichlorophenyl group and a nitrobenzamide moiety.

PropertyValue
Molecular FormulaC15H11Cl2N3O2S
Molecular Weight380.24844 g/mol
LogP4.9536
Polar Surface Area46.603
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

Antifungal Activity

Recent studies have demonstrated that thiadiazole derivatives exhibit significant antifungal properties. For instance, this compound has shown remarkable activity against various Candida species. In a study conducted by researchers in 2018, this compound was tested against Candida albicans, yielding a minimum inhibitory concentration (MIC) of 5 µg/mL. Additionally, it demonstrated comparable efficacy to fluconazole against C. glabrata and C. krusei with MIC values of 10 µg/mL .

Mechanism of Action
The antifungal mechanism involves the inhibition of ergosterol biosynthesis by targeting the enzyme cytochrome P450 14-α-demethylase. This inhibition disrupts fungal cell membrane integrity, leading to cell death .

Antibacterial Activity

Thiadiazole derivatives have also been investigated for their antibacterial properties. The compound has shown activity against various Gram-positive and Gram-negative bacteria. A study highlighted its potential as an antibacterial agent when tested against Staphylococcus aureus and Escherichia coli, with promising results indicating its potential for further development in medicinal chemistry .

Anticancer Activity

The anticancer potential of thiadiazole derivatives is another area of interest. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction in human cancer cell lines . The exact mechanism remains to be elucidated but may involve modulation of apoptotic pathways.

Study 1: Antifungal Evaluation

In an experimental setup involving various thiadiazole derivatives including this compound:

  • Objective : To evaluate antifungal efficacy against Candida species.
  • Results : Compound exhibited significant antifungal activity with MIC values comparable to standard antifungals.

Study 2: Antibacterial Assessment

A separate study assessed the antibacterial properties:

  • Objective : To determine the effectiveness against pathogenic bacteria.
  • Results : Showed notable inhibition zones in bacterial cultures treated with the compound.

Q & A

Q. Key Considerations :

  • Use inert atmospheres to avoid side reactions.
  • Optimize pH during precipitation (e.g., pH 8–9 with NH₃) to enhance yield .

Basic: How is the compound structurally characterized?

Answer:
Standard techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for dichlorophenyl/nitro groups) .
  • Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 417.1) .
  • X-ray Crystallography : SHELX programs refine crystal structures, revealing dihedral angles between thiadiazole and aromatic rings (e.g., 24.9–48.1°) and hydrogen-bonding networks (e.g., N–H⋯O interactions) .

Basic: What preliminary biological activities have been reported?

Answer:
Initial screening shows:

Activity Type Cell Line/Organism IC₅₀/MIC Range Reference
AntimicrobialGram-positive bacteria16–31.25 µg/mL
AnticancerMCF-7 (breast cancer)Not specified

Q. Methodology :

  • Antimicrobial Assays : Broth microdilution (CLSI guidelines) using S. aureus and E. coli .
  • Anticancer Screening : MTT assay on adherent cell lines with 48–72 hr exposure .

Advanced: How can crystallographic data resolve structural ambiguities?

Answer :
X-ray diffraction (e.g., SHELXL refinement) provides:

  • Bond Parameters : C–S (1.68–1.72 Å), C–N (1.30–1.35 Å) in the thiadiazole ring .
  • Intermolecular Interactions : Centrosymmetric dimers via N–H⋯O hydrogen bonds (2.85–3.10 Å) stabilize crystal packing .
  • Dihedral Angles : Planarity deviations (e.g., 8.6° between thiadiazole and benzamide moieties) influence electronic conjugation .

Q. Table: Selected Crystallographic Data

ParameterValueReference
Space groupP2₁/c
Unit cell (Å)a=8.160, b=7.610, c=27.102
Hydrogen bonds (Å)N1–H1⋯N2: 2.91

Advanced: How do substituents influence structure-activity relationships (SAR)?

Q. Answer :

  • Dichlorophenyl vs. Fluorophenyl : Dichlorophenyl enhances lipophilicity and enzyme inhibition (e.g., MIC 16 µg/mL vs. 31 µg/mL for fluorinated analogs) .
  • Nitro Position : 4-Nitrobenzamide improves π-π stacking with target enzymes compared to 3-nitro derivatives .
  • Methyl Substitution : 3-Methylbenzamide analogs show reduced anticancer activity due to steric hindrance .

Q. Methodology :

  • Compare IC₅₀/MIC values across analogs using standardized assays.
  • Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity .

Advanced: How to address contradictions in reported biological data?

Example : Discrepancies in MIC values (e.g., 16–31.25 µg/mL vs. higher ranges in other studies).
Resolution Strategies :

Assay Variability : Control for inoculum size, growth medium, and incubation time .

Compound Purity : Verify via HPLC (>95% purity) to exclude side-product interference .

Resistance Profiles : Test clinical vs. lab bacterial strains to account for resistance mutations.

Advanced: What reaction mechanisms govern its chemical transformations?

Q. Key Pathways :

  • Nucleophilic Substitution : Nitro groups react with amines (e.g., SNAr at electron-deficient positions) .
  • Reduction : Catalytic hydrogenation (Pd/C, H₂) converts nitro to amine, altering bioactivity .
  • Oxidation : MnO₂ oxidizes thiadiazole sulfur to sulfoxide, modulating electronic properties .

Q. Mechanistic Analysis :

  • Monitor intermediates via LC-MS.
  • DFT calculations (e.g., Gaussian) predict transition states and regioselectivity .

Advanced: How does the compound interact with biological targets?

Q. Proposed Mechanisms :

  • Enzyme Inhibition : Binds to dihydrofolate reductase (DHFR) via H-bonding with nitro groups and hydrophobic interactions with dichlorophenyl .
  • DNA Intercalation : Planar thiadiazole ring inserts into DNA base pairs, disrupting replication (supported by ethidium displacement assays) .

Q. Validation Methods :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) to purified enzymes .
  • Fluorescence Quenching : Assess DNA interaction using SYBR Green .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.